

CKD-519: A Technical Overview of a Novel CETP Inhibitor

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Compound of Interest

Compound Name: CKD-519

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Introduction

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), a key player in lipid metabolism. Developed by Chong Kun Dang Pharmaceutical Corp., **CKD-519** has been investigated for its potential in treating dyslipidemia by modulating lipoprotein profiles. This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, mechanism of action, and available clinical data for **CKD-519**.

Chemical Structure

The chemical structure of **CKD-519** is provided below.

Systematic Name: (2R)-2-[[4'-[[[(5S)-5-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazol-2-yl]amino]methyl]-[1,1'-biphenyl]-2-yl]oxy]-3-phenylpropanoic acid

Molecular Formula: C₃₉H₂₉F₆N₃O₅

Molecular Weight: 757.66 g/mol

(The exact chemical structure can be visualized in various chemical drawing software using its systematic name or by searching for its designated identifiers in chemical databases.)

Plausible Synthesis of CKD-519

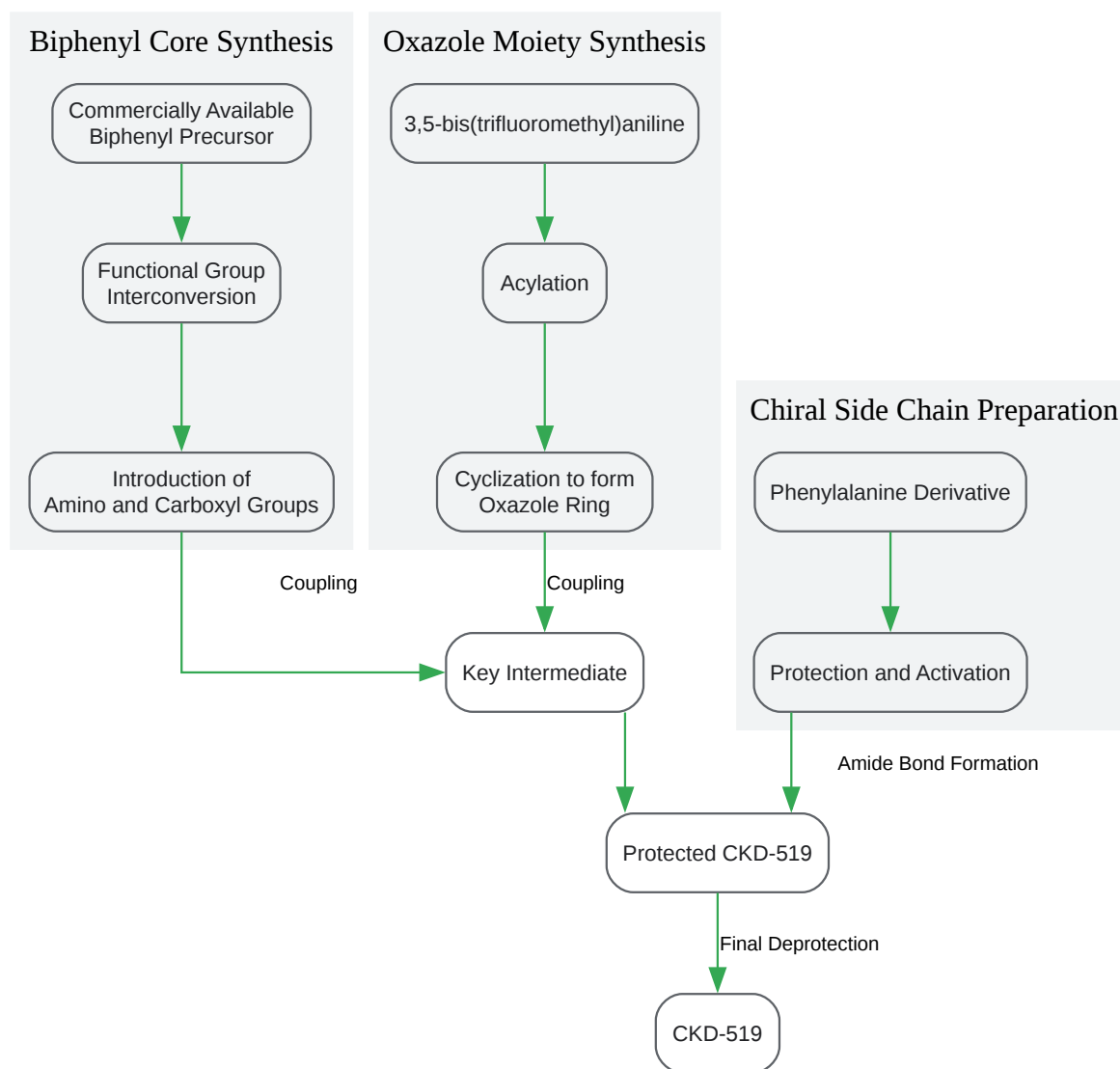
While the specific, proprietary synthesis of **CKD-519** is not publicly disclosed, a plausible synthetic route can be conceptualized based on the known synthesis of structurally related 2-arylbenzoxazoles and other CETP inhibitors. The following represents a hypothetical, multi-step synthesis that employs common organic chemistry transformations.

Disclaimer: This proposed synthesis is for informational purposes only and is based on general synthetic strategies for similar molecular scaffolds. It is not the confirmed manufacturing process for **CKD-519**.

Retrosynthetic Analysis:

A retrosynthetic approach to **CKD-519** suggests the key disconnections at the amide bond and the oxazole ring. The synthesis could logically proceed through the coupling of a biphenyl core containing a carboxylic acid and an amino group with a chiral phenylpropanoic acid derivative, and the formation of the substituted oxazole ring.

Proposed Synthetic Workflow:



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Caption: A high-level overview of a plausible synthetic workflow for **CKD-519**.

Detailed Methodologies (Hypothetical):

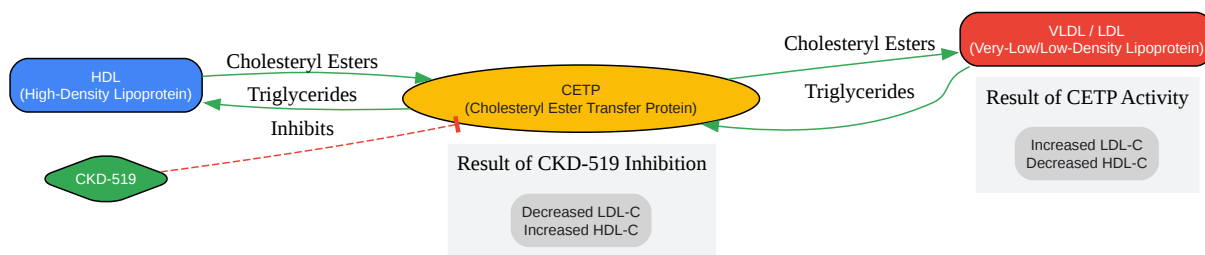
- Synthesis of the Biphenyl Core: The synthesis would likely begin with a commercially available substituted biphenyl compound. Through a series of functional group interconversions, such as nitration followed by reduction to an amine, and oxidation of a

methyl group to a carboxylic acid, the necessary functionalities would be introduced. Protecting group strategies would be essential to avoid unwanted side reactions.

- **Formation of the Substituted Oxazole:** The 2-amino-oxazole moiety could be constructed from 3,5-bis(trifluoromethyl)aniline. This could involve acylation with a suitable reagent, followed by a cyclization reaction, such as a Robinson-Gabriel synthesis or a related method, to form the oxazole ring.
- **Preparation of the Chiral Side Chain:** The (2R)-2-oxy-3-phenylpropanoic acid side chain would likely be derived from a protected form of D-phenylalanine. The carboxylic acid would be activated, for example, as an acid chloride or using peptide coupling reagents, for subsequent amide bond formation.
- **Assembly and Final Steps:** The key fragments—the functionalized biphenyl core, the amino-oxazole, and the chiral side chain—would be coupled. This would likely involve a nucleophilic substitution to attach the oxazole to the biphenyl core, followed by an amide coupling reaction to introduce the phenylpropanoic acid moiety. The final step would involve the removal of any protecting groups to yield **CKD-519**.

Mechanism of Action: CETP Inhibition

CKD-519 exerts its pharmacological effect by inhibiting Cholesteryl Ester Transfer Protein (CETP). CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins (like very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL)) in exchange for triglycerides. By blocking this transfer, **CKD-519** leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels.



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Caption: Signaling pathway of CETP and its inhibition by **CKD-519**.

Quantitative Data Summary

The following tables summarize the key quantitative data available for **CKD-519** from preclinical and clinical studies.

Table 1: In Vitro and In Vivo Potency

Parameter	Value	Species	Reference
IC50 (CETP Inhibition)	2.3 nM	Human Serum	[1]
Max. CETP Inhibition (in vivo)	70% - 86%	Transgenic Mice	[1]
HDL-C Increase (in vivo)	25% - 48%	Transgenic Mice	[1]

Table 2: Pharmacokinetic Parameters in Healthy Subjects (Single Ascending Dose Study)[1][2]

Dose	Cmax (ng/mL)	AUCinf (ng·h/mL)	Tmax (h)	t1/2 (h)
25 mg	114.3 ± 44.2	3438.3 ± 1162.7	5.0 (4.0-8.0)	39.6 ± 11.2
50 mg	195.5 ± 75.3	6475.2 ± 2045.8	6.0 (4.0-8.0)	48.9 ± 13.7
100 mg	314.8 ± 114.7	12089.4 ± 3687.2	6.0 (4.0-24.0)	56.4 ± 14.8
200 mg	425.8 ± 167.3	18538.7 ± 5883.1	6.0 (4.0-8.0)	61.2 ± 16.3
400 mg	550.2 ± 201.9	26784.5 ± 8934.6	6.0 (4.0-8.0)	70.4 ± 20.5

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 3: Pharmacodynamic Response (CETP Inhibition) in Healthy Subjects[1]

Dose	Maximum CETP Inhibition (%)	Time to Maximum Inhibition (h)
25 mg	65.4	8.0
50 mg	66.9	6.3
100 mg	78.3	8.3
200 mg	80.7	7.0
400 mg	83.0	7.3

Experimental Protocols

Measurement of Plasma CKD-519 Concentration[1]

The plasma concentrations of **CKD-519** were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

- Sample Preparation:

- A 100 μL aliquot of human plasma was mixed with 10 μL of an internal standard working solution.
- Protein precipitation was achieved by adding 300 μL of acetonitrile.
- The mixture was vortexed and then centrifuged to pellet the precipitated proteins.
- Chromatographic Separation:
 - An aliquot of the supernatant was injected into the HPLC system.
 - The specific column, mobile phase composition, and gradient elution program used are proprietary to the developing laboratory but would be standard for a small molecule of this nature.
- Mass Spectrometric Detection:
 - The eluent from the HPLC was introduced into a tandem mass spectrometer.
 - Detection was performed using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the ionization characteristics of **CKD-519** and the internal standard.
 - The lower limit of quantification for this assay was 1.0 ng/mL.[\[1\]](#)

CETP Activity Assay[\[1\]](#)

The inhibitory effect of **CKD-519** on CETP activity in serum was measured using a commercially available fluorescence-based assay kit.

- Assay Principle: The assay utilizes a donor particle containing a fluorescently labeled cholesteryl ester and an acceptor particle. In the presence of active CETP, the fluorescent substrate is transferred from the donor to the acceptor particle, resulting in an increase in fluorescence intensity.
- Procedure:

- Serum samples were incubated with the donor and acceptor particles in the presence or absence of **CKD-519**.
- The reaction was allowed to proceed for a specified time at a controlled temperature.
- The fluorescence intensity was measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- The percentage of CETP inhibition was calculated by comparing the fluorescence in the presence of the inhibitor to that of the control (no inhibitor).

Conclusion

CKD-519 is a potent CETP inhibitor with a well-defined mechanism of action and dose-dependent pharmacokinetic and pharmacodynamic profiles in humans. The available data suggest that it effectively inhibits CETP, leading to favorable changes in lipoprotein profiles. While the specific synthetic route is proprietary, a plausible synthesis can be envisioned based on established organic chemistry principles. This technical guide provides a foundational understanding of **CKD-519** for professionals in the field of drug discovery and development. Further research and clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.

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